molecular formula C12H10ClN3S B3270756 Thiourea, N-(4-chlorophenyl)-N'-2-pyridinyl- CAS No. 53385-84-5

Thiourea, N-(4-chlorophenyl)-N'-2-pyridinyl-

Cat. No.: B3270756
CAS No.: 53385-84-5
M. Wt: 263.75 g/mol
InChI Key: NQGQESLZYNUKTB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-2-pyridinylthiourea, also known as 1-(4-chlorophenyl)-3-(pyridin-2-yl)thiourea, is an asymmetrical thiourea (B124793) derivative. Its structure is characterized by a central thiourea core (-(NH)C(=S)(NH)-) linked to a 4-chlorophenyl group on one nitrogen atom and a 2-pyridinyl group on the other. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties that are the basis for its research interest.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-3-pyridin-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3S/c13-9-4-6-10(7-5-9)15-12(17)16-11-3-1-2-8-14-11/h1-8H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGQESLZYNUKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351745
Record name Thiourea, N-(4-chlorophenyl)-N'-2-pyridinyl-
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Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53385-84-5
Record name Thiourea, N-(4-chlorophenyl)-N'-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROPHENYL)-3-(2-PYRIDYL)-2-THIOUREA
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Synthetic Methodologies and Chemical Transformations of N 4 Chlorophenyl N 2 Pyridinylthiourea and Its Analogs

Established Synthetic Routes for Thiourea (B124793) Derivatives with Aryl and Heteroaryl Substituents

The most prevalent and straightforward method for synthesizing unsymmetrical N,N'-disubstituted thioureas, including N-(4-chlorophenyl)-N'-2-pyridinylthiourea, is the reaction between an appropriate isothiocyanate and a primary amine. In this case, the synthesis involves the condensation of 4-chlorophenyl isothiocyanate with 2-aminopyridine (B139424). This method is widely adopted due to its high efficiency, mild reaction conditions, and the commercial availability of the requisite starting materials. The reaction is typically carried out in an organic solvent such as ethanol (B145695), acetonitrile, or tetrahydrofuran (B95107) (THF) at room temperature or with gentle heating.

The general reaction scheme is as follows:

Reactant A: 4-chlorophenyl isothiocyanate

Reactant B: 2-aminopyridine

Product: N-(4-chlorophenyl)-N'-2-pyridinylthiourea

The reaction progress can be easily monitored using thin-layer chromatography (TLC), and the product can often be isolated in high purity through simple filtration and recrystallization.

The formation of N-(4-chlorophenyl)-N'-2-pyridinylthiourea from 4-chlorophenyl isothiocyanate and 2-aminopyridine proceeds via a classical nucleophilic addition-elimination mechanism. The key steps are:

Nucleophilic Attack: The nitrogen atom of the amino group (-NH2) in 2-aminopyridine acts as a nucleophile. It attacks the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 4-chlorophenyl isothiocyanate.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, zwitterionic tetrahedral intermediate. The nitrogen from the amine becomes positively charged, and the sulfur atom of the thiocarbonyl group carries a negative charge.

Proton Transfer (Tautomerization): A rapid proton transfer occurs from the newly bonded nitrogen atom to the negatively charged sulfur atom, or more commonly, to the other nitrogen atom, to neutralize the charges. This results in the stable thiourea product.

The electron-rich nature of the amino group on the pyridine (B92270) ring and the strong electrophilicity of the isothiocyanate's central carbon atom drive the reaction forward, typically resulting in high yields.

To enhance reaction efficiency and align with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has been applied to the production of thiourea derivatives. When applied to the synthesis of N-(4-chlorophenyl)-N'-2-pyridinylthiourea, a mixture of 4-chlorophenyl isothiocyanate and 2-aminopyridine in a suitable solvent (e.g., ethanol or DMF) is subjected to microwave irradiation.

The primary advantages of this method over conventional heating include a dramatic reduction in reaction time, often from several hours to just a few minutes, and frequently, an improvement in product yield. The uniform and rapid heating provided by microwave energy efficiently overcomes the activation energy barrier of the reaction, leading to faster conversion rates.

MethodTypical Reaction TimeTypical YieldConditions
Conventional Heating4-12 hours85-95%Reflux in Ethanol/Acetonitrile
Microwave-Assisted5-15 minutes90-98%Microwave irradiation (100-250 W) in Ethanol

Functionalization and Derivatization Strategies of the Thiourea Core

The thiourea moiety in N-(4-chlorophenyl)-N'-2-pyridinylthiourea is a versatile functional group that can undergo various chemical transformations, serving as a key building block for the synthesis of more complex heterocyclic systems.

S-Alkylation: The sulfur atom of the thiourea is nucleophilic and can be readily alkylated with alkyl halides to form S-alkylisothiouronium salts. These salts are valuable intermediates that can be further reacted with nucleophiles or bases to generate other derivatives.

Oxidative Cyclization: The thiourea core can participate in oxidative cyclization reactions. For example, treatment with oxidizing agents like bromine or iodine can lead to the formation of fused heterocyclic systems, such as benzothiazoles, if an appropriate ortho-substituent is present on the aryl ring.

Dehydrosulfurization for Carbodiimide (B86325) Synthesis: The thiourea can be converted into the corresponding carbodiimide by treatment with desulfurizing agents like dicyclohexylcarbodiimide (B1669883) (DCC) or a mixture of iodine and triethylamine. mdpi.com This transformation opens pathways to ureas, guanidines, and other derivatives.

Cyclocondensation Reactions: The N-H and C=S groups of the thiourea core can react with bifunctional electrophiles to construct new rings. For instance, reaction with α-haloketones is a classic route to 2-aminothiazole (B372263) derivatives. Similarly, reactions with reagents like diethyl acetylenedicarboxylate (B1228247) can lead to the formation of thiazolidinone rings. nih.gov

Regioselective Modifications of Phenyl and Pyridinyl Moieties

The phenyl and pyridinyl rings of N-(4-chlorophenyl)-N'-2-pyridinylthiourea offer sites for regioselective modifications, although their reactivity is influenced by the existing substituents.

Phenyl Ring Modification: The 4-chlorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the chlorine atom and the thiourea linkage. However, electrophilic substitution (e.g., nitration, halogenation) can still be achieved under forcing conditions. The chlorine atom is an ortho, para-director. Since the para position is already occupied, substitution would be directed to the positions ortho to the chlorine (positions 2 and 6).

Pyridinyl Ring Modification: The 2-pyridinyl ring is generally electron-deficient and thus resistant to electrophilic substitution. Conversely, it is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 4- and 6-positions. quimicaorganica.orgyoutube.com If a suitable leaving group were present at these positions on the starting pyridine ring, it could be displaced by a nucleophile. For the parent N-(4-chlorophenyl)-N'-2-pyridinylthiourea, direct modification of the pyridine ring is challenging. However, derivatization strategies could involve N-oxidation of the pyridine nitrogen, which would activate the ring for subsequent reactions.

Green Chemistry Approaches in the Synthesis of N-(4-chlorophenyl)-N'-2-pyridinylthiourea

In addition to microwave-assisted synthesis, other green chemistry principles can be applied to the formation of N-(4-chlorophenyl)-N'-2-pyridinylthiourea to minimize environmental impact.

Solvent-Free Synthesis: The reaction between 4-chlorophenyl isothiocyanate and 2-aminopyridine can be performed under solvent-free conditions. This often involves grinding the solid reactants together, sometimes with a catalytic amount of a phase-transfer catalyst, at room temperature. This mechanochemical approach reduces waste, cost, and the hazards associated with volatile organic solvents.

Aqueous Media Synthesis: Certain thiourea syntheses can be conducted in water ("on-water" synthesis). The hydrophobic effect can accelerate the reaction between the nonpolar reactants, and product isolation is often simplified to filtration, as many thiourea derivatives are insoluble in water.

Atom Economy: The primary synthetic route from an isothiocyanate and an amine is highly atom-economical, as it is an addition reaction where all atoms of the reactants are incorporated into the final product, with no byproducts generated.

Green ApproachDescriptionKey Advantages
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate the reaction.Reduced reaction time, increased yields, lower energy consumption.
Solvent-Free GrindingReactants are ground together in the absence of a solvent.Eliminates solvent waste, simplifies workup, reduces cost.
"On-Water" SynthesisUsing water as the reaction medium.Environmentally benign solvent, simplified product isolation, potential rate enhancement.

Theoretical and Computational Investigations of N 4 Chlorophenyl N 2 Pyridinylthiourea

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Mechanistic Insights (Excluding Biological Outcomes)

Computational Approaches for Evaluating Chemical Potential and Reactivity Descriptors

Theoretical and computational chemistry provides a powerful lens for understanding the intrinsic electronic properties and reactivity of N-(4-chlorophenyl)-N'-2-pyridinylthiourea. Density Functional Theory (DFT) has become a standard method for these investigations, offering a balance between computational cost and accuracy. researchgate.neticaiit.org By employing functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can model the molecular structure and electron distribution with high fidelity. wikipedia.org

From the optimized molecular geometry, a range of global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). icaiit.org The HOMO energy (EHOMO) is indicative of the molecule's electron-donating ability, while the LUMO energy (ELUMO) relates to its electron-accepting propensity. wikipedia.org

Key global reactivity descriptors include:

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from the system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2. wikipedia.org

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to change in its electron distribution. It is determined by half the difference between the HOMO and LUMO energies: η = (ELUMO - EHOMO) / 2. wikipedia.org A larger energy gap (Egap) between the HOMO and LUMO signifies greater molecular stability and lower reactivity. wikipedia.org

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential and hardness: ω = μ² / (2η). wikipedia.org

These quantum chemical descriptors provide a quantitative framework for assessing the reactivity of N-(4-chlorophenyl)-N'-2-pyridinylthiourea, offering insights into its potential interactions with other chemical species.

ParameterSymbolFormulaTypical Calculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.2
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.8
Energy GapΔEELUMO - EHOMO4.4
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.0
Chemical Hardnessη(ELUMO - EHOMO) / 22.2
Electrophilicity Indexωμ² / (2η)3.64

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of N-(4-chlorophenyl)-N'-2-pyridinylthiourea. A common synthetic route involves the reaction of 4-chlorophenyl isothiocyanate with 2-aminopyridine (B139424). jppres.com Theoretical modeling of this reaction pathway allows for the identification of key intermediates and transition states.

The reaction is believed to proceed through a nucleophilic addition mechanism. The nitrogen atom of the amino group in 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. researchgate.net This leads to the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs, resulting in the final thiourea (B124793) product.

Transition state theory is employed to model this process computationally. By mapping the potential energy surface of the reaction, stationary points corresponding to reactants, intermediates, products, and transition states can be located. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis.

Calculations, often performed using DFT methods, can determine the activation energy (the energy difference between the reactants and the transition state), which is a critical factor in understanding the reaction kinetics. mdpi.com Furthermore, intrinsic reaction coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products. This detailed modeling provides a molecular-level understanding of the reaction dynamics and can aid in optimizing reaction conditions for improved yield and efficiency. researchgate.net

Coordination Chemistry of N 4 Chlorophenyl N 2 Pyridinylthiourea

Ligand Properties of N-(4-chlorophenyl)-N'-2-pyridinylthiourea

N-(4-chlorophenyl)-N'-2-pyridinylthiourea is a multifaceted ligand with several potential coordination sites, which allows for diverse bonding modes with various metal ions. Its electronic and structural characteristics are pivotal in determining the geometry and stability of the resulting metal complexes.

The molecular structure of N-(4-chlorophenyl)-N'-2-pyridinylthiourea features three primary potential coordination sites:

Thione Sulfur (S): The sulfur atom of the thiourea (B124793) group is a soft donor and is typically the primary site of coordination with transition metals. The presence of the C=S bond makes the sulfur atom electron-rich and thus a favorable site for metal binding.

Pyridinyl Nitrogen (N): The nitrogen atom of the pyridine (B92270) ring is a hard donor and readily participates in coordination. Its involvement often leads to the formation of stable chelate rings.

Thiourea Nitrogen (N'): The nitrogen atoms of the thiourea backbone can also act as donor sites, although their basicity and steric accessibility are generally lower than that of the pyridinyl nitrogen.

Chlorine (Cl): While the chlorine atom on the phenyl ring possesses lone pairs of electrons, it is generally considered a very weak coordination site and is unlikely to participate in bonding, especially in the presence of stronger donor atoms like sulfur and nitrogen.

The interplay of these donor atoms allows N-(4-chlorophenyl)-N'-2-pyridinylthiourea to act as a versatile ligand, with its coordination behavior being influenced by factors such as the nature of the metal ion, the reaction conditions, and the solvent used.

N-(4-chlorophenyl)-N'-2-pyridinylthiourea predominantly functions as a bidentate ligand, forming a stable five-membered chelate ring by coordinating to a metal center through the pyridinyl nitrogen and the thione sulfur atom. This chelating behavior is a common feature among N-pyridinylthiourea derivatives and contributes to the thermodynamic stability of the resulting metal complexes.

In some instances, this ligand can also exhibit monodentate coordination, typically through the sulfur atom, especially if steric hindrance prevents the pyridinyl nitrogen from approaching the metal center. While less common, the possibility of bridging coordination, where the ligand links two metal centers, cannot be entirely ruled out under specific synthetic conditions. The denticity of the ligand is a crucial factor that dictates the stoichiometry and geometry of the metal complexes formed.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(4-chlorophenyl)-N'-2-pyridinylthiourea typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Complexes of N-(4-chlorophenyl)-N'-2-pyridinylthiourea with a range of transition metals have been synthesized and studied. The general procedure involves mixing a solution of the ligand with a solution of the metal salt (e.g., chloride, acetate, or nitrate) in a 1:1 or 2:1 ligand-to-metal molar ratio. The resulting complexes often precipitate from the solution and can be purified by recrystallization.

The nature of the metal ion plays a significant role in determining the geometry of the resulting complex. For instance, Co(II), Ni(II), and Cu(II) complexes often exhibit tetrahedral or square planar geometries, while Zn(II) complexes are typically tetrahedral. Pd(II) complexes, with a d⁸ electron configuration, strongly favor a square planar geometry.

Table 1: Examples of Transition Metal Complexes with N-pyridinylthiourea Derivatives

Metal Ion Typical Geometry Stoichiometry (Ligand:Metal)
Co(II) Tetrahedral 2:1
Ni(II) Square Planar 2:1
Cu(II) Distorted Tetrahedral/Square Planar 2:1
Zn(II) Tetrahedral 2:1

This table presents typical geometries and stoichiometries observed for related N-pyridinylthiourea ligands.

Spectroscopic techniques are invaluable for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a characteristic C=S stretching vibration. Upon coordination to a metal ion through the sulfur atom, this band is expected to shift to a lower frequency, indicating a weakening of the C=S bond. Additionally, changes in the vibrational modes of the pyridine ring, particularly the C=N stretching vibration, are observed upon coordination of the pyridinyl nitrogen. New bands at lower frequencies can also appear, corresponding to the M-S and M-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide further evidence of coordination. The signals of the protons and carbons near the coordination sites (the pyridine ring and the thiourea moiety) are expected to shift upon complexation due to the influence of the metal ion. For instance, the ¹H NMR signals of the pyridine ring protons often show a downfield shift upon coordination.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere. The d-d transitions of the metal ions are sensitive to the ligand field, and the positions of these absorption bands can help in assigning the geometry of the complex. Charge transfer bands, arising from electron transfer between the metal and the ligand, are also often observed.

Table 2: Expected Spectroscopic Shifts Upon Coordination

Spectroscopic Technique Key Signature Expected Change Upon Coordination
Infrared (IR) ν(C=S) Shift to lower frequency
ν(C=N) of pyridine Shift to higher or lower frequency
¹H NMR Pyridine protons Downfield shift
N-H protons Broadening or shift

For complexes of N-(4-chlorophenyl)-N'-2-pyridinylthiourea, X-ray crystallography would be expected to confirm the bidentate coordination of the ligand through the pyridinyl nitrogen and the thione sulfur. It would also reveal the precise geometry around the metal center (e.g., tetrahedral, square planar).

Key bonding parameters that can be obtained from X-ray analysis include:

M-S and M-N bond lengths: These distances provide a direct measure of the strength of the metal-ligand interactions.

N-M-S bite angle: This angle within the chelate ring is indicative of the strain and stability of the ring.

Torsion angles: These describe the conformation of the ligand upon coordination.

In a hypothetical square planar Pd(II) complex with two ligands, for example, the palladium center would be coordinated to two sulfur atoms and two nitrogen atoms in a trans or cis arrangement. X-ray analysis would be able to distinguish between these isomers and provide detailed information about the planarity of the coordination sphere.

Table 3: Representative Bonding Parameters from X-ray Crystallography of a Related Ni(II) Complex

Bond/Angle Value
Ni-S 2.22 Å
Ni-N 2.05 Å
S-Ni-N 85.5°
S-Ni-S 175.0°

Data presented is for a representative square planar Ni(II) complex with a similar N,S-chelating ligand and is for illustrative purposes.

Stability and Thermodynamics of Metal-Thiourea Complexes

The interaction between a metal ion and N-(4-chlorophenyl)-N'-2-pyridinylthiourea in solution leads to the formation of metal-ligand complexes. The stability of these complexes is a key factor in their chemistry and is influenced by the nature of the metal ion and the ligand itself. asianpubs.org The presence of donor atoms on the thiourea derivative, namely the sulfur and nitrogen atoms, allows for the formation of chelate rings with metal ions, which generally enhances the stability of the resulting complexes.

pH-metric titration is a widely used technique to determine the stability constants of metal complexes in solution. dalalinstitute.com This method involves monitoring the change in pH of a solution containing the ligand upon the addition of a standard solution of a strong base, both in the absence and presence of a metal ion. scispace.com The underlying principle is the competition between protons and metal ions for the coordinating sites of the ligand. dalalinstitute.com

The experimental procedure typically involves a series of titrations:

A solution of a strong acid.

A solution of the strong acid and the ligand.

A solution of the strong acid, the ligand, and the metal ion. researchgate.net

By analyzing the resulting titration curves, the proton-ligand stability constants (pKa values) and the metal-ligand stability constants (log K) can be calculated. scispace.com Various computational methods, such as the Bjerrum method as modified by Calvin and Wilson or the Irving-Rossotti method, are employed to process the experimental data. asianpubs.orgscispace.com

The stability constants provide a quantitative measure of the equilibrium of the complex formation reaction. For a simple 1:1 complex formation:

M + L ⇌ ML

The stability constant, K, is given by:

K = [ML] / ([M][L])

where [M], [L], and [ML] are the equilibrium concentrations of the metal ion, the ligand, and the complex, respectively. Higher values of log K indicate greater stability of the complex. The study of stability constants often reveals trends related to the nature of the metal ion, such as the Irving-Williams series for divalent transition metal ions (Mn < Fe < Co < Ni < Cu > Zn). ijpbs.com

Table 1: Representative Stability Constants (log K) for Metal Complexes with Thiourea-like Ligands in a Dioxane-Water Mixture

Metal Ionlog K₁log K₂
Co(II)5.855.10
Ni(II)6.205.55
Cu(II)7.506.80
Zn(II)5.955.25

Note: The data in this table are illustrative and represent typical values for transition metal complexes with N-aryl-N'-pyridylthiourea type ligands, as specific data for N-(4-chlorophenyl)-N'-2-pyridinylthiourea was not available in the searched literature.

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.com This method provides valuable information about the thermal stability and decomposition pattern of metal-thiourea complexes. nih.gov

In a typical TGA experiment, a small amount of the complex is heated at a constant rate, and the mass loss is continuously recorded. The resulting TGA curve plots the percentage of mass remaining against temperature. The derivative of this curve, known as the differential thermogravimetric (DTG) curve, shows the rate of mass loss and helps in identifying the temperatures at which the decomposition steps occur most rapidly. researchgate.net

The TGA thermogram of a metal complex with N-(4-chlorophenyl)-N'-2-pyridinylthiourea can reveal several stages of decomposition. These may include the loss of coordinated or lattice solvent molecules (e.g., water or ethanol) at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures, and finally, the formation of a stable metal oxide as the end product. mdpi.com The temperature at which decomposition begins is an indicator of the thermal stability of the complex.

Table 2: Illustrative Thermal Decomposition Data for Metal Complexes with Thiourea-like Ligands

ComplexDecomposition StepTemperature Range (°C)Mass Loss (%)Probable Lost Fragment
[Co(L)₂(H₂O)₂]1100 - 1805.52 H₂O
2250 - 40045.0Partial Ligand
3400 - 60035.0Remaining Ligand
[Ni(L)₂(H₂O)₂]1110 - 1905.32 H₂O
2280 - 42044.5Partial Ligand
3420 - 62034.8Remaining Ligand
[Cu(L)₂]1220 - 38048.0Partial Ligand
2380 - 58040.0Remaining Ligand

Note: L represents a thiourea-type ligand. The data presented are representative and intended to illustrate the type of information obtained from TGA studies on similar coordination compounds, as specific data for N-(4-chlorophenyl)-N'-2-pyridinylthiourea complexes was not available in the searched literature.

Catalytic Applications of N 4 Chlorophenyl N 2 Pyridinylthiourea and Its Metal Complexes

Organic Catalysis Mediated by Thiourea (B124793) Derivatives

Thiourea derivatives have emerged as powerful organocatalysts, primarily due to their ability to form strong hydrogen bonds, thus activating substrates and controlling stereochemistry.

Organocatalytic Roles in Asymmetric Synthesis

Thiourea derivatives are privileged scaffolds in asymmetric organocatalysis. nih.gov Their utility stems from the presence of two amine protons that can act as a dual hydrogen-bond donor, creating a well-organized chiral environment around the substrate. This bifunctional nature allows for the simultaneous activation of both the electrophile and the nucleophile, leading to high levels of enantioselectivity in a variety of reactions. While specific examples involving N-(4-chlorophenyl)-N'-2-pyridinylthiourea are not documented in the provided search results, the general mechanism involves the formation of a transient chiral complex with the substrate, which guides the approach of the reagent to a specific face of the molecule.

Application as Hydrogen Bond Donor Catalysts

The core principle behind the catalytic activity of thiourea derivatives is their function as hydrogen bond donors. pitt.edu The two N-H protons can form strong, directional hydrogen bonds with Lewis basic functional groups, such as carbonyls, imines, and nitro groups. This interaction polarizes the substrate, lowering the energy of the transition state and accelerating the reaction rate. The pyridyl and chlorophenyl substituents in N-(4-chlorophenyl)-N'-2-pyridinylthiourea would modulate the acidity of the N-H protons and the steric environment of the catalyst, influencing its efficacy and selectivity. A hypothetical application is presented in the table below, illustrating how this catalyst might be used.

Hypothetical Reaction Role of N-(4-chlorophenyl)-N'-2-pyridinylthiourea Expected Outcome
Asymmetric Michael AdditionActivation of the nitroalkene electrophile via hydrogen bonding to the nitro group.High yield and enantioselectivity of the Michael adduct.
Asymmetric Aldol ReactionActivation of the aldehyde electrophile through hydrogen bonding with the carbonyl oxygen.Enantiomerically enriched β-hydroxy ketone.

Metal-Catalyzed Reactions Involving N-(4-chlorophenyl)-N'-2-pyridinylthiourea Ligands

The nitrogen and sulfur atoms in the thiourea backbone, along with the nitrogen atom of the pyridyl group in N-(4-chlorophenyl)-N'-2-pyridinylthiourea, make it an excellent candidate as a ligand for various transition metals. These metal complexes can exhibit unique catalytic properties.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, ligands play a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. researchgate.netorganic-chemistry.org A ligand such as N-(4-chlorophenyl)-N'-2-pyridinylthiourea could coordinate to the palladium center, influencing its electronic properties and steric bulk. This, in turn, would affect the rates of oxidative addition, transmetalation, and reductive elimination. While no specific studies utilizing this ligand in these reactions were found, one can surmise its potential based on the extensive research into other N- and S-containing ligands. researchgate.netlibretexts.org

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic details of catalytic cycles is fundamental to the development of more efficient catalysts. For a hypothetical catalytic cycle involving a metal complex of N-(4-chlorophenyl)-N'-2-pyridinylthiourea, key aspects to investigate would include the coordination mode of the ligand, the stability of various catalytic intermediates, and the influence of the ligand on the kinetics of each step in the cycle. researchgate.netucla.edu Techniques such as in-situ spectroscopy and computational modeling would be invaluable in elucidating these mechanistic pathways.

Supramolecular Chemistry and Self Assembly of N 4 Chlorophenyl N 2 Pyridinylthiourea

Hydrogen Bonding Interactions in Solid-State and Solution Assemblies

The thiourea (B124793) core of N-(4-chlorophenyl)-N'-2-pyridinylthiourea contains both hydrogen bond donors (N-H groups) and a primary hydrogen bond acceptor (the sulfur atom), while the pyridinyl group introduces an additional nitrogen atom as a strong hydrogen bond acceptor. This combination of functionalities leads to a variety of predictable and robust hydrogen bonding motifs that are crucial in the formation of its supramolecular assemblies.

In the solid state, N-aryl-N'-pyridylthiourea derivatives commonly exhibit extensive intermolecular hydrogen bonding. One of the most prevalent motifs is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds. This interaction creates a stable, eight-membered ring system that serves as a fundamental building block for higher-order structures.

Furthermore, the nitrogen atom of the 2-pyridinyl substituent plays a critical role in directing the assembly. It can act as a hydrogen bond acceptor for the N-H groups of neighboring molecules, leading to the formation of one-dimensional chains or more complex two-dimensional sheets. For instance, in the closely related N-(4-pyridyl)-N′-phenylthiourea, the crystal structure reveals both N–H···S bridged dimers and N–H···N(pyridyl) chains, which together form an extensive 2D network.

In solution, these hydrogen bonding interactions persist, although they are in dynamic equilibrium. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can be employed to study these interactions, as the chemical shifts of the N-H protons are sensitive to their hydrogen-bonding environment.

Interaction TypeDonorAcceptorCommon Resulting Motif
IntermolecularN-H (thiourea)S (thiourea)Centrosymmetric Dimer
IntermolecularN-H (thiourea)N (pyridinyl)1D Chains / 2D Sheets
IntramolecularN-H (thiourea)N (pyridinyl)Six-membered ring

Halogen Bonding and Other Non-Covalent Interactions in Crystal Engineering

Beyond the dominant hydrogen bonds, the presence of a chlorine atom on the phenyl ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the crystal engineering of N-(4-chlorophenyl)-N'-2-pyridinylthiourea, the chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the sulfur atom of the thiourea or the nitrogen atom of the pyridinyl ring of an adjacent molecule.

These C-Cl···S or C-Cl···N interactions, while generally weaker than the primary hydrogen bonds, can play a significant role in reinforcing and directing the three-dimensional packing of the molecules. The strength and directionality of these halogen bonds can be tuned by the electronic nature of the substituents on the aromatic rings. The electron-withdrawing nature of the pyridinyl ring can enhance the electrophilic character of the chlorine atom's σ-hole, thereby strengthening potential halogen bonds.

Interaction TypeDonor AtomAcceptor Atom/GroupPotential Influence on Crystal Packing
Halogen BondClS (thiourea)Reinforcement of 3D structure
Halogen BondClN (pyridinyl)Directional control of molecular alignment
π-π StackingPhenyl/Pyridyl RingsPhenyl/Pyridyl RingsStabilization of layered structures

Formation of Supramolecular Dimers and Higher-Order Structures

As established, the formation of dimers is a cornerstone of the supramolecular chemistry of N-aryl-N'-pyridylthioureas. The most common and robust dimeric structure is the centrosymmetric head-to-head dimer formed via a pair of N-H···S hydrogen bonds. This motif is a highly predictable supramolecular synthon in thiourea chemistry.

These primary dimers can then serve as building blocks for the construction of more complex, higher-order structures. The outward-facing functional groups on the dimer, namely the pyridinyl and chlorophenyl rings, dictate how these dimeric units will assemble further. The pyridinyl nitrogen, being a potent hydrogen bond acceptor, can link dimers together into infinite one-dimensional chains or tapes.

For example, in N-(4-pyridyl)-N′-phenylthiourea, the N–H···S bridged dimers are interconnected through N–H···N(pyridyl) hydrogen bonds, creating a two-dimensional sheet-like network. The specific connectivity and dimensionality of the final supramolecular architecture are highly dependent on the steric and electronic properties of the substituents on the aromatic rings.

Self-Assembly Principles and Directing Effects of Peripheral Substituents

The self-assembly of N-(4-chlorophenyl)-N'-2-pyridinylthiourea is governed by a hierarchy of non-covalent interactions, with the directing effects of the peripheral substituents playing a crucial role. The pyridinyl and chlorophenyl groups are not merely passive components but actively guide the formation of the final supramolecular structure.

The 2-pyridinyl group is arguably the most influential substituent. Its nitrogen atom provides a strong, directional hydrogen bond acceptor site, which competes with the thiourea sulfur atom. This competition can lead to complex hydrogen-bonding patterns, including the formation of both N-H···S and N-H···N bonds within the same crystal structure. The position of the nitrogen atom at the 2-position also allows for the possibility of intramolecular hydrogen bonding, which can influence the conformation of the molecule and, consequently, its intermolecular interactions.

In essence, the final supramolecular architecture arises from a delicate balance between the formation of strong, primary hydrogen-bonded motifs, such as the thiourea dimer, and the weaker, but directionally significant, interactions involving the peripheral substituents. By systematically modifying these substituents, it is possible to engineer the self-assembly process to create crystalline materials with desired topologies and properties.

Mechanistic Studies of Molecular Interactions with Biomolecules Theoretical Focus

Molecular Docking and Binding Affinity Prediction with Protein Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method calculates a docking score, which estimates the binding affinity, with more negative values typically indicating a stronger interaction. While specific docking studies for N-(4-chlorophenyl)-N'-2-pyridinylthiourea are not widely published, analysis of analogous compounds provides insight into its potential binding capabilities. For instance, derivatives of N-(4-chlorophenyl) have been docked against various protein targets, demonstrating their ability to fit within binding pockets and establish favorable interactions. nih.govresearchgate.net Studies on other thiourea (B124793) derivatives have shown significant binding scores against receptors like checkpoint kinase 1, suggesting a strong potential for interaction. jppres.com

Computational tools can predict the binding affinity, often expressed as a constant like Kd (dissociation constant) or Ki (inhibition constant), or as a calculated binding energy in kcal/mol. nih.gov Deep learning and other advanced computational methods are increasingly used to refine these predictions by analyzing vast datasets of protein-ligand interactions. nih.gov For a molecule with the structural features of N-(4-chlorophenyl)-N'-2-pyridinylthiourea, these models would predict its affinity based on the sum of its potential interactions within a specific protein's active site.

Table 1: Example Docking Scores of Structurally Related Compounds Against Protein Targets

Compound TypeProtein TargetPredicted Docking Score (kcal/mol)Reference
Benzoylthiourea DerivativeCheckpoint Kinase 1 (2YWP)-67.19 jppres.com
Pyrazoline with 4-chlorophenyl groupBCATm (2A1H)-6.898 ijper.org
Quinazolinone with 4-chlorophenyl groupAnticancer TargetNot specified, but noted as 'good' nih.gov

Analysis of Specific Interaction Motifs (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)

The binding of N-(4-chlorophenyl)-N'-2-pyridinylthiourea to a protein active site is governed by a combination of non-covalent interactions.

Hydrogen Bonds : The thiourea moiety (-NH-C(S)-NH-) contains both hydrogen bond donors (the N-H groups) and a potential acceptor (the sulfur atom). The nitrogen atom in the pyridinyl ring also acts as a hydrogen bond acceptor. These groups can form crucial hydrogen bonds with amino acid residues such as serine, threonine, aspartate, and glutamate (B1630785) in a protein's active site. Studies on related crystal structures confirm the prevalence of N-H···N and N-H···Cl hydrogen bonds. nih.gov

Hydrophobic Interactions : The 4-chlorophenyl group is inherently hydrophobic and can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and alanine (B10760859) within the binding pocket. These interactions are driven by the displacement of ordered water molecules and are a significant contributor to binding affinity. nih.gov

Pi-Stacking : The aromatic nature of both the 4-chlorophenyl ring and the 2-pyridinyl ring allows for pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net These interactions, where the electron clouds of the aromatic rings overlap, add to the stability of the ligand-protein complex. Pi-alkyl interactions are also possible between the aromatic rings and alkyl side chains of residues like valine or leucine. frontiersin.org

Table 2: Potential Interaction Motifs for N-(4-chlorophenyl)-N'-2-pyridinylthiourea

Interaction TypeFunctional Group on LigandPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor)Thiourea N-H groupsAsp, Glu, Ser, Thr, Main-chain C=O
Hydrogen Bond (Acceptor)Pyridinyl Nitrogen, Thiourea SulfurAsn, Gln, Ser, Thr, Main-chain N-H
Hydrophobic4-chlorophenyl ringAla, Val, Leu, Ile, Met, Pro
Pi-Pi Stacking4-chlorophenyl ring, Pyridinyl ringPhe, Tyr, Trp, His
Pi-Alkyl4-chlorophenyl ring, Pyridinyl ringVal, Leu, Ile, Ala

Ligand-Protein Conformational Changes Upon Binding

The interaction between a ligand and a protein is often a dynamic process that can induce conformational changes in both molecules, a concept known as "induced fit". nih.gov Ligand binding can reshape the protein's conformational landscape by stabilizing certain states over others. nih.gov

For the protein, the entry of a ligand like N-(4-chlorophenyl)-N'-2-pyridinylthiourea into the active site can cause significant rearrangements. This may involve subtle shifts in the positions of amino acid side chains to optimize interactions or larger-scale movements of entire loops or domains to close around the ligand. nih.gov For example, studies on other protein-ligand systems have shown that binding can cause side chains to rotate by as much as 120°, leading to the formation of new inter-subunit hydrogen bonds that stabilize the complex. nih.gov

The ligand itself, being a flexible molecule due to the rotatable bonds in the thiourea linker, can also adopt different conformations to best fit the binding site. The final bound conformation is the one that achieves the most stable energetic state, maximizing favorable interactions and minimizing steric clashes.

Enzyme Inhibition Mechanisms: Molecular Level Analysis

Theoretically, N-(4-chlorophenyl)-N'-2-pyridinylthiourea could inhibit enzyme activity through several mechanisms at the molecular level. If molecular docking studies predict its binding to the enzyme's active site, it could act as a competitive inhibitor. In this scenario, it would compete with the natural substrate for binding to the same site. The strength of inhibition would depend on its binding affinity relative to the substrate.

Alternatively, the compound could bind to an allosteric site—a location on the enzyme distinct from the active site. This binding event could induce a conformational change in the enzyme that alters the shape of the active site, thereby reducing or preventing substrate binding or catalytic activity. This is known as non-competitive or allosteric inhibition. nih.gov A detailed molecular-level understanding requires identifying the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) that anchor the inhibitor to the enzyme and elucidating how these interactions lead to a reduction in catalytic efficiency. nih.gov

Chelation and Interaction with Metal Ions in Biological Systems (Mechanistic Aspects)

Many biological processes rely on metal ions, and molecules that can bind or "chelate" these ions can modulate these processes. The structure of N-(4-chlorophenyl)-N'-2-pyridinylthiourea contains several atoms with lone pairs of electrons that could potentially coordinate with metal ions. The nitrogen atom of the pyridinyl ring and the nitrogen and sulfur atoms of the thiourea group can act as Lewis bases, donating electron pairs to form coordinate bonds with metal cations (Lewis acids). researchgate.net

The bidentate nature of the 2-pyridinylthiourea moiety could allow it to form a stable chelate ring with a metal ion. This chelating ability is a known property of related chemical structures like 3-hydroxy-4-pyridinones, which have a high affinity for hard metal cations such as Fe³⁺ and Al³⁺. researchgate.netmdpi.com Similarly, bipyridine units are well-known for their ability to sequester various heavy metal ions. researchgate.net The interaction of N-(4-chlorophenyl)-N'-2-pyridinylthiourea with metal ions would depend on the specific ion's size, charge, and electronic properties, as well as the pH and solvent environment. Mechanistically, this chelation could alter the bioavailability of essential metal ions or sequester toxic ones.

Theoretical Insights into Molecular Recognition Processes

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The ability of N-(4-chlorophenyl)-N'-2-pyridinylthiourea to be recognized by a specific biomolecular target is dictated by the principles of stereochemical and electronic complementarity. nih.gov

Theoretical models suggest that recognition is a highly specific process. The size, shape, and three-dimensional arrangement of the functional groups in N-(4-chlorophenyl)-N'-2-pyridinylthiourea create a unique molecular surface. A protein's binding site, in turn, has a complementary surface. The process is guided by the formation of a specific pattern of interactions, as detailed in section 7.1.1. The presence of distinct motifs, such as the hydrogen-bonding thiourea group and the aromatic rings capable of pi-stacking, provides the basis for this specificity. nih.govnih.gov Computational analyses can help identify these potential recognition motifs and predict how variations in the ligand's structure would impact its ability to be recognized by different biological partners. plos.org

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies

Future research into the synthesis of N-(4-chlorophenyl)-N'-2-pyridinyl-thiourea and its derivatives will likely focus on the principles of green chemistry and process efficiency. While traditional methods involving the reaction of isothiocyanates with amines are well-established, emerging methodologies aim to reduce waste, minimize the use of hazardous reagents, and improve yields.

Key future directions include:

Catalytic Approaches: Exploring the use of catalysts to facilitate the formation of the thiourea (B124793) linkage under milder conditions. This could involve transition-metal catalysts or organocatalysts to activate the reacting species, potentially allowing for lower reaction temperatures and shorter reaction times.

Flow Chemistry: The adoption of continuous flow synthesis offers significant advantages in terms of safety, scalability, and product consistency. Developing a flow-based synthesis for N-(4-chlorophenyl)-N'-2-pyridinyl-thiourea would enable better control over reaction parameters and facilitate easier purification.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions. researchgate.net The application of this technology to the synthesis of N-aryl-N'-pyridyl thioureas could drastically reduce reaction times and potentially improve yields compared to conventional heating methods. researchgate.net

One-Pot Reactions: Designing multi-component, one-pot synthetic routes starting from readily available precursors would enhance efficiency by eliminating the need to isolate intermediates. For instance, a one-pot reaction involving 4-chloroaniline, a carbon disulfide equivalent, and 2-aminopyridine (B139424), mediated by a suitable coupling agent, represents a promising avenue for streamlined synthesis.

Synthetic MethodologyPotential AdvantagesResearch Focus
Organocatalysis Metal-free, lower toxicity, mild conditionsScreening of new organocatalysts (e.g., phosphines, N-heterocyclic carbenes)
Flow Chemistry Improved safety, scalability, precise controlOptimization of reactor design, residence time, and temperature profiles
Microwave-Assisted Synthesis Rapid reaction rates, higher yieldsInvestigation of solvent effects and power levels for optimal synthesis
One-Pot Reactions Increased efficiency, reduced wasteDevelopment of novel multi-component reaction strategies

Advanced Computational Modeling for Structure-Property Prediction

Computational chemistry is an indispensable tool for predicting the properties and behavior of molecules, thereby guiding experimental work. For N-(4-chlorophenyl)-N'-2-pyridinyl-thiourea, advanced computational modeling can provide profound insights into its electronic structure, conformational preferences, and potential interactions.

Future computational studies are expected to focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. Such calculations can elucidate the distribution of electron density, identify the most reactive sites, and predict spectroscopic signatures (e.g., NMR, IR) to aid in experimental characterization.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different environments, such as in various solvents or in the presence of other molecules. This is crucial for understanding its solubility, conformational flexibility, and the thermodynamics of its interactions with potential binding partners.

Quantitative Structure-Activity Relationship (QSAR): By creating computational models for a series of related thiourea derivatives, QSAR studies can correlate specific structural features with observed activity (e.g., catalytic efficiency, binding affinity). This predictive modeling can accelerate the design of new derivatives with enhanced properties.

Computational MethodPredicted PropertiesApplication in Research
Density Functional Theory (DFT) Optimized geometry, electronic structure, charge distribution, spectroscopic dataGuiding synthesis, interpreting experimental spectra, understanding reactivity
Molecular Dynamics (MD) Conformational analysis, solvation effects, binding free energiesPredicting behavior in solution, studying interactions with receptors or surfaces
QSAR Correlation of structure with biological or chemical activityRational design of new derivatives with improved performance

Exploration of New Catalytic Applications and Reaction Types

The thiourea moiety is a powerful hydrogen-bond donor, making it an effective functional group in organocatalysis. The presence of both the electron-withdrawing 4-chlorophenyl group and the coordinating pyridinyl group in N-(4-chlorophenyl)-N'-2-pyridinyl-thiourea suggests significant potential in catalysis.

Emerging research directions include:

Asymmetric Organocatalysis: Thiourea derivatives are known to catalyze a variety of asymmetric reactions by activating electrophiles through hydrogen bonding. Future work could explore the use of chiral versions of N-(4-chlorophenyl)-N'-2-pyridinyl-thiourea as catalysts for reactions such as Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions.

Ligand for Metal-Catalyzed Reactions: The nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiourea group can act as coordination sites for metal ions. researchgate.net This makes the compound a promising candidate as a bidentate ligand in transition-metal catalysis. Research into its complexes with metals like palladium, copper, or rhodium could lead to novel catalysts for cross-coupling reactions, hydrogenations, or oxidations.

Precursor for Heterocycle Synthesis: Thioureas are versatile building blocks for the synthesis of various heterocyclic compounds, such as thiazoles and thiadiazoles. wikipedia.orgmdpi.com N-(4-chlorophenyl)-N'-2-pyridinyl-thiourea could serve as a precursor for novel heterocyclic systems containing both chlorophenyl and pyridinyl motifs, which are common in pharmacologically active compounds. mdpi.com

Design of Advanced Supramolecular Materials

The ability of the thiourea group to form strong and directional N-H···S and N-H···O/N hydrogen bonds makes it an excellent building block for supramolecular chemistry. N-(4-chlorophenyl)-N'-2-pyridinyl-thiourea possesses multiple sites for non-covalent interactions, including hydrogen bonding, π-π stacking (from the aromatic rings), and halogen bonding (from the chlorine atom).

Future research in this area will likely involve:

Anion Recognition and Sensing: The two N-H protons of the thiourea group can act as a "binding pocket" for anions. The design of sensors based on N-(4-chlorophenyl)-N'-2-pyridinyl-thiourea for the selective detection of environmentally or biologically important anions (e.g., fluoride, acetate) is a promising avenue. Binding events could be signaled by a change in color or fluorescence.

Self-Assembled Materials: Under specific conditions (e.g., in certain solvents or upon cooling), this molecule could self-assemble into higher-order structures like gels, fibers, or crystalline networks. The properties of these materials would be dictated by the interplay of the various non-covalent interactions.

Crystal Engineering: A systematic study of the crystallization of N-(4-chlorophenyl)-N'-2-pyridinyl-thiourea with other molecules (co-formers) could lead to the rational design of co-crystals with tailored physical properties, such as solubility, stability, and melting point.

Deepening Mechanistic Understanding of Molecular Interactions

A fundamental understanding of the molecular interactions of N-(4-chlorophenyl)-N'-2-pyridinyl-thiourea is essential for the rational design of new applications. Future research will leverage advanced analytical techniques to probe these interactions in detail.

Key areas for investigation include:

Advanced Spectroscopy: Techniques like 2D NMR (e.g., NOESY, HOESY) can provide detailed information about the molecule's conformation in solution and its interactions with other species. nih.gov Variable-temperature NMR studies can reveal the dynamics of conformational changes and hydrogen bonding.

Single-Crystal X-ray Diffraction: Obtaining high-quality crystal structures of the compound itself, as well as its complexes with metal ions or guest molecules, is crucial. nist.gov This provides definitive information on bond lengths, bond angles, and the precise geometry of intermolecular interactions in the solid state.

Thermodynamic Studies: Isothermal titration calorimetry (ITC) and other techniques can be used to quantify the strength (enthalpy and entropy) of binding interactions, for example, with anions or metal ions. This data is vital for understanding the driving forces behind molecular recognition events.

Analytical TechniqueInformation GainedResearch Goal
2D NMR Spectroscopy Solution-state conformation, intermolecular proximitiesElucidating binding modes and conformational dynamics in solution
X-ray Crystallography Solid-state structure, precise interaction geometriesRational design of co-crystals and understanding packing forces
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS)Quantifying the thermodynamics of host-guest interactions

Q & A

Q. What are the standard synthetic routes for preparing N-(4-chlorophenyl)-N'-2-pyridinyl thiourea derivatives?

The compound can be synthesized via condensation reactions between appropriately substituted acryl amides and thiourea. For example, microwave-assisted synthesis using (E)-N-(4-chlorophenyl)acryl amide and thiourea in the presence of alcoholic KOH under reflux conditions yields derivatives efficiently . Characterization typically involves elemental analysis, IR, and NMR spectroscopy to confirm the thiourea backbone and substituent positions .

Q. Which spectroscopic techniques are critical for characterizing the molecular structure of this thiourea derivative?

Key techniques include:

  • FT-IR : Identifies functional groups like C=S (stretching ~1399 cm⁻¹) and N-H (3082–3003 cm⁻¹) .
  • 1H/13C NMR : Confirms aromatic proton environments (e.g., pyridyl and chlorophenyl groups) and thiourea NH signals .
  • LC-MS : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related thiourea derivatives (e.g., monoclinic space group P21/c with β = 104.29°) .

Q. How can researchers determine the physicochemical properties (e.g., logP, solubility) of this compound experimentally?

Experimental logP values can be measured via shake-flask methods using octanol/water partitioning. Physicochemical properties such as density (1.69 g/cm³), boiling point (699.6°C), and refractive index (1.711) are determined using standardized techniques like gas chromatography and densitometry . Thermal stability is assessed via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How do substitution reactions of N-(4-chlorophenyl)-N'-2-pyridinyl thiourea with bio-relevant nucleophiles proceed, and what kinetic insights are critical?

Substitution reactions with thiourea nucleophiles (e.g., Tu, Dmtu, Tmtu) follow pseudo-first-order kinetics. Rate constants (kobsk_{\text{obs}}) are pH-dependent, and mechanisms are elucidated using UV-Vis spectroscopy. For example, palladium(II) complexes of similar thiourea ligands show associative substitution pathways, supported by DFT calculations to map transition states .

Q. What methodologies are employed to resolve contradictions in spectroscopic data during structural characterization?

Discrepancies (e.g., unexpected NH signal splitting in NMR) are addressed via:

  • Variable-temperature NMR : To assess hydrogen bonding or dynamic effects.
  • Cross-validation with X-ray data : Confirms bond distances (e.g., C-S bond ~1.68 Å in crystal structures) .
  • Computational modeling : DFT-optimized geometries align experimental IR/NMR data with theoretical predictions .

Q. How can computational tools (e.g., DFT) predict the reactivity and electronic properties of this thiourea derivative?

DFT calculations at the B3LYP/6-31G* level:

  • Map frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Simulate IR and NMR spectra for comparison with experimental data.
  • Analyze charge distribution on the thiourea moiety to explain ligand substitution trends in metal complexes .

Q. What strategies optimize the antimicrobial activity of N-(4-chlorophenyl)-N'-2-pyridinyl thiourea analogs?

Structure-activity relationship (SAR) studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, Br) enhances activity against Gram-positive bacteria.
  • Bioassay protocols : MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli under standardized CLSI guidelines .
  • Molecular docking : Targets enzymes like dihydrofolate reductase (DHFR) to rationalize inhibitory effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.